tert-Butyl 3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate
Description
tert-Butyl 3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a 4-iodo-1H-pyrazol-3-yl moiety at the 3-position. Key physical properties include a molecular weight of 377.23 g/mol, a boiling point of 430.5°C, and a density of 1.603 g/cm³ . Its iodine substituent enhances reactivity in cross-coupling reactions, making it valuable in Suzuki-Miyaura or Buchwald-Hartwig amination protocols .
Properties
Molecular Formula |
C13H20IN3O2 |
|---|---|
Molecular Weight |
377.22 g/mol |
IUPAC Name |
tert-butyl 3-(4-iodo-1H-pyrazol-5-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C13H20IN3O2/c1-13(2,3)19-12(18)17-6-4-5-9(8-17)11-10(14)7-15-16-11/h7,9H,4-6,8H2,1-3H3,(H,15,16) |
InChI Key |
POQFGDDSVLHKHE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=C(C=NN2)I |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the iodine atom. The piperidine ring is then attached, and the tert-butyl group is added to protect the carboxylate functionality. The reaction conditions often involve the use of bases such as potassium carbonate and solvents like ethyl acetate .
Chemical Reactions Analysis
tert-Butyl3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring.
Coupling Reactions: It can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions and oxidizing agents like hydrogen peroxide for oxidation reactions .
Scientific Research Applications
tert-Butyl3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate is utilized in various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of tert-butyl piperidine carboxylates with diverse heterocyclic substituents. Below is a detailed comparison with analogous derivatives:
Table 1: Structural and Functional Comparison
Key Structural Differences
- Positional Isomerism : The target compound and 1-Boc-4-(4-iodo-1H-pyrazol-1-yl)piperidine differ in the substitution position (C3 vs. C4), affecting steric interactions and synthetic utility .
- Heterocyclic Complexity : Derivatives like the imidazo-pyrrolo-pyrazine hybrid (MW 394.47) exhibit extended aromatic systems, enhancing π-π stacking interactions in kinase binding pockets .
- Functional Group Variation: The presence of electron-withdrawing groups (e.g., iodine, chlorine) or electron-donating groups (e.g., amino) modulates reactivity and solubility.
Crystallographic Insights
- tert-Butyl 4-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}-piperazine-1-carboxylate forms stable crystals (R factor = 0.043), with hydrogen-bonding networks critical for supramolecular assembly .
Biological Activity
tert-Butyl 3-(4-iodo-1H-pyrazol-3-yl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant case studies and research findings.
- Molecular Formula : C13H21N3O2I
- Molecular Weight : 351.23 g/mol
- CAS Number : 278798-07-5
The biological activity of this compound primarily stems from its interaction with various biological targets, particularly in cancer therapy and antimicrobial applications. Pyrazole derivatives, including this compound, have been shown to inhibit key enzymes and pathways involved in tumor growth and inflammation.
Key Mechanisms:
- Inhibition of Kinases : Pyrazole derivatives are known to target specific kinases involved in cancer cell proliferation. For instance, they exhibit inhibitory effects on BRAF(V600E) and EGFR pathways, crucial for tumor growth regulation.
- Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.
Biological Activity
Recent studies have highlighted the following activities associated with this compound:
Antitumor Activity
Research indicates that pyrazole derivatives can significantly inhibit the growth of various cancer cell lines. A study found that compounds similar to tert-butyl 3-(4-iodo-1H-pyrazol-3-yl)piperidine showed potent cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231) when combined with doxorubicin, enhancing the efficacy of conventional chemotherapy treatments .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. A screening of pyrazole derivatives revealed notable antifungal activity against several strains, suggesting potential applications in treating fungal infections .
Case Studies
-
Cytotoxicity in Cancer Cells :
- Study Design : A series of pyrazole derivatives were synthesized and tested for cytotoxic effects on MCF-7 and MDA-MB-231 cells.
- Findings : The most effective compounds exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, indicating their potential as new anticancer agents .
- Antimicrobial Screening :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications to the pyrazole ring or piperidine moiety can enhance selectivity and potency against specific targets.
| Modification | Effect on Activity |
|---|---|
| Substituents on the pyrazole ring | Influence on kinase inhibition |
| Variations in piperidine structure | Altered pharmacokinetics and bioavailability |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
